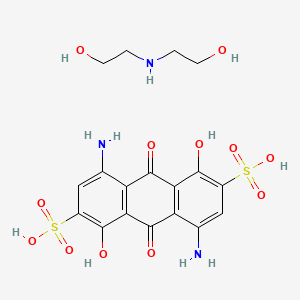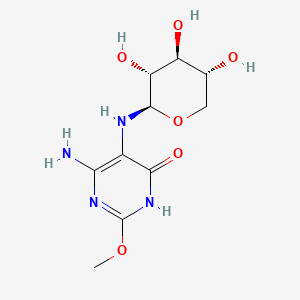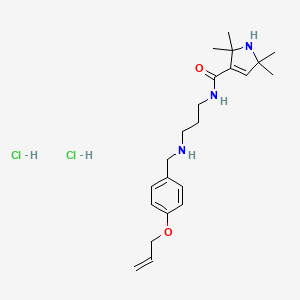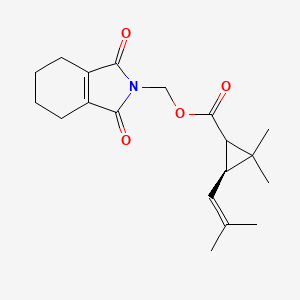
Cyclopropanecaboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindo 1-2-yl)methyl ester, cis-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SP 1103 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and ability to participate in diverse chemical reactions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of SP 1103 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
SP 1103 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of SP 1103, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
SP 1103 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, SP 1103 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. Industrial applications include its use in the production of specialized materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of SP 1103 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism of action depends on the specific context in which SP 1103 is used .
Comparison with Similar Compounds
SP 1103 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or similar functional groupsFor example, while some compounds may share similar reactivity patterns, SP 1103 may offer unique advantages in terms of its stability and versatility in different chemical reactions .
Properties
CAS No. |
1166-47-8 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15?/m0/s1 |
InChI Key |
CXBMCYHAMVGWJQ-MLCCFXAWSA-N |
Isomeric SMILES |
CC(=C[C@H]1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



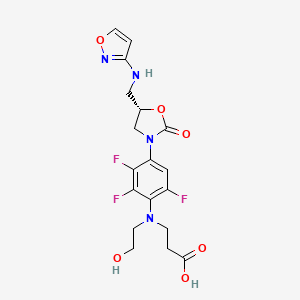
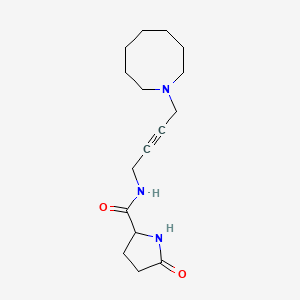


![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
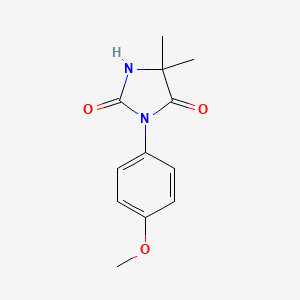
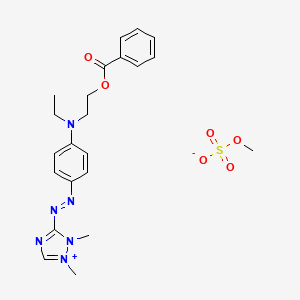
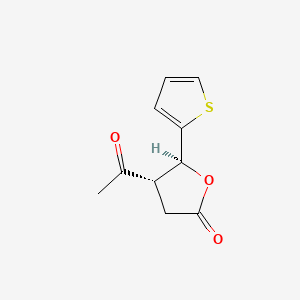
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
